molecular formula C14H22ClN B1376582 2-(3-Phenylpropyl)piperidine hydrochloride CAS No. 856344-52-0

2-(3-Phenylpropyl)piperidine hydrochloride

Cat. No.: B1376582
CAS No.: 856344-52-0
M. Wt: 239.78 g/mol
InChI Key: ONCFWIIRDYRLIX-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Research

2-(3-Phenylpropyl)piperidine hydrochloride, similar to other arylcyclohexylamines, serves as an important structural template in neuropharmacological research. These compounds are significant in the development of strategies for harm reduction related to psychoactive substances (Wallach et al., 2014).

Synthesis and Antimicrobial Activities

This compound has been synthesized and characterized for antimicrobial activities. In a study, its analogue was synthesized and showed moderate antimicrobial activities against various bacterial strains and Candida albicans (Ovonramwen et al., 2019).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including this compound, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds play a crucial role in the development of antidementia agents (Sugimoto et al., 1990).

Analgetic Potency and Stereochemical Studies

The analgetic potency of derivatives of this compound has been studied, focusing on the role of the chiral center in conferring stereoselectivity in analgetic effects (Fries & Portoghese, 1976).

Structure-Activity Relationships of Acetylcholinesterase Inhibitors

Extended structure-activity relationships (SAR) studies have been conducted on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, including this compound, for their potent anti-AChE activity (Sugimoto et al., 1992).

Impurities Identification in Pharmaceutical Analysis

In pharmaceutical analysis, the identification and quantification of impurities in piperidine derivatives, like cloperastine hydrochloride, have been extensively studied. This is crucial for ensuring the quality and safety of pharmaceutical products (Liu et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(3-Phenylpropyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to certain receptors on cell membranes, altering their conformation and activity. It can also inhibit or activate specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with these biomolecules are often characterized by non-covalent binding, such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and the alteration of metabolite levels, which can affect energy production and biosynthetic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or enhancing their activity. For instance, it may inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft . Additionally, this compound can interact with transcription factors, influencing the transcription of target genes and thereby altering gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Over time, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in receptor expression or enzyme activity . These temporal effects are important to consider in both in vitro and in vivo studies to understand the long-term implications of its use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, or cardiotoxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound can also affect metabolic flux, altering the flow of metabolites through biochemical pathways. This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism.

Properties

IUPAC Name

2-(3-phenylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;/h1-3,7-8,14-15H,4-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFWIIRDYRLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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